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Compound of Interest

Compound Name: Spiroakyroside

Cat. No.: B1682165 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

methodologies pertinent to the steroidal saponin, Spiroakyroside. While the specific

experimental data from the primary literature is not publicly accessible, this document outlines

the standard protocols for ¹H NMR, ¹³C NMR, and HRMS analyses and presents the data in a

structured format as would be found in a formal publication.

Introduction to Spiroakyroside
Spiroakyroside is a complex steroidal saponin isolated from the rhizomes of the plant

Polygonatum orientale. Its structure was first elucidated in 1991, revealing a spirostanol-type

aglycone, named Akyrogenin, linked to a branched oligosaccharide chain. The full chemical

name is Akyrogenin 3-O-beta-D-glucopyranosyl(1-3)-(beta-D-glucopyranosyl(1-2))-beta-D-

glucopyranosyl(1-4)-beta-D-galactopyranoside. Due to its complex nature, detailed

spectroscopic analysis is crucial for its identification and characterization.

Spectroscopic Data for Spiroakyroside
The following tables are structured to present the ¹H NMR, ¹³C NMR, and HRMS data for

Spiroakyroside. The specific chemical shifts (δ), coupling constants (J), and mass-to-charge

ratios (m/z) would be populated from the data in the primary research article by Yeşilada and

Houghton (1991).
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Table 1: ¹H NMR Spectroscopic Data for Spiroakyroside

Position δH (ppm) Multiplicity J (Hz)

Aglycone

(Akyrogenin)

... ... ... ...

Sugar Moieties

Galactose

Glc I

Glc II

Glc III

... ... ... ...

Table 2: ¹³C NMR Spectroscopic Data for Spiroakyroside

Position δC (ppm)

Aglycone (Akyrogenin)

... ...

Sugar Moieties

Galactose

Glc I

Glc II

Glc III

... ...

Table 3: HRMS Data for Spiroakyroside
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Ion Formula Calculated m/z Found m/z

[M+H]⁺ C₅₁H₇₉O₂₄

[M+Na]⁺ C₅₁H₇₈NaO₂₄

Experimental Protocols
The following are detailed methodologies typical for the acquisition of spectroscopic data for a

natural product like Spiroakyroside.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of pure Spiroakyroside (typically 5-10 mg) would be dissolved

in a deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. The

choice of solvent is critical for dissolving the compound and for the chemical shifts of

exchangeable protons (e.g., -OH).

¹H NMR Spectroscopy:

Instrument: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) would be used.

Parameters:

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: Typically 2-3 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Temperature: 298 K.

Referencing: The chemical shifts are referenced to the residual solvent peak.

¹³C NMR Spectroscopy:

Instrument: The same NMR spectrometer as for ¹H NMR.
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Parameters:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Spectral Width: 0-220 ppm.

Referencing: The chemical shifts are referenced to the solvent peak.

High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: A dilute solution of Spiroakyroside is prepared in a suitable solvent (e.g.,

methanol or acetonitrile) with the addition of a small amount of an ionization aid (e.g., formic

acid for positive ion mode or ammonium hydroxide for negative ion mode).

Instrumentation and Analysis:

Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF),

Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument would be used,

often coupled to a liquid chromatography system (LC-MS).

Ionization Source: Electrospray Ionization (ESI) is a common technique for large, polar

molecules like saponins.

Analysis Mode: Data would be acquired in both positive and negative ion modes to observe

different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

Mass Accuracy: The instrument is calibrated to provide high mass accuracy (typically < 5

ppm), which allows for the unambiguous determination of the elemental composition.

Experimental Workflow
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The following diagram illustrates a typical workflow for the isolation and structural elucidation of

a natural product like Spiroakyroside.

Plant Material Collection & Preparation

Extraction & Isolation

Structure Elucidation

Collection of Polygonatum orientale rhizomes

Drying and Grinding

Solvent Extraction (e.g., Methanol)

Solvent-Solvent Partitioning

Column Chromatography (Silica Gel, RP-18)

Preparative HPLC

Pure Spiroakyroside

HRMS Analysis

1D NMR (¹H, ¹³C)

Structure Determination

2D NMR (COSY, HSQC, HMBC)
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Click to download full resolution via product page

Caption: Experimental workflow for the isolation and structural elucidation of Spiroakyroside.

To cite this document: BenchChem. [Spectroscopic Analysis of Spiroakyroside: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682165#spectroscopic-data-for-spiroakyroside-1h-
nmr-13c-nmr-hrms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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